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Introduction
The RAMOSUS5 (RMS5) gene, and its orthologs such as MAX3 in Arabidopsis and D17/HTD1

in rice, encodes a carotenoid cleavage dioxygenase 7 (CCD7). This enzyme plays a crucial

role in the biosynthesis of strigolactones (SLs), a class of phytohormones that regulate various

aspects of plant development, most notably shoot branching.[1][2] A loss-of-function mutation

in the RMS5 gene leads to an increased branching or tillering phenotype due to the deficiency

in SLs. Understanding the global transcriptional changes in an rms5 mutant background

through RNA sequencing (RNA-Seq) provides valuable insights into the downstream genes

and pathways regulated by SLs. This knowledge is instrumental for basic plant science

research and has potential applications in agriculture and drug development, for instance, in

designing molecules that can modulate plant architecture or in understanding similar enzymatic

pathways in other organisms.

This application note provides a detailed protocol for using RNA-Seq to analyze the

transcriptome of an rms5 mutant, using its rice ortholog d10 as a case study. It covers the

entire workflow from experimental design to data analysis and interpretation.

Data Presentation
The following tables summarize representative differentially expressed genes (DEGs) and

affected pathways in a strigolactone-deficient rice mutant (d10), which serves as a proxy for an
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rms5 mutant transcriptome analysis. This data is based on the findings from integrative

metabolomic and transcriptomic analyses of rice SL mutants.[2][3][4]

Table 1: Key Differentially Expressed Genes in a Strigolactone-Deficient Mutant

Gene ID
Gene
Name/Functio
n

Log2 Fold
Change
(mutant vs.
WT)

p-value Regulation

Os01g0883800
DWARF10

(D10/RMS1)
2.5 < 0.01 Upregulated

Os06g0604100
DWARF14

(D14/RMS3)
-1.5 < 0.05 Downregulated

Os03g0720300
DWARF3

(D3/RMS4)
-1.2 < 0.05 Downregulated

Os11g0587000 WRKY45 3.1 < 0.01 Upregulated

Os02g0567400
Phenylalanine

ammonia-lyase
2.8 < 0.01 Upregulated

Os04g0418800
Chalcone

synthase
2.5 < 0.01 Upregulated

Os08g0148300
Gibberellin 20

oxidase
-2.1 < 0.01 Downregulated

Os01g0247100
Terpene

synthase
2.9 < 0.01 Upregulated

Table 2: Enriched Pathways in a Strigolactone-Deficient Mutant
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Pathway Enrichment Score p-value Description

Flavonoid

Biosynthesis
4.2 < 0.001

Upregulation of genes

involved in the

synthesis of flavonoid

compounds.

Terpenoid

Biosynthesis
3.8 < 0.001

Increased expression

of genes related to the

production of

terpenoids, including

phytoalexins.

Phenylpropanoid

Biosynthesis
3.5 < 0.001

General upregulation

of the

phenylpropanoid

pathway, a precursor

for various secondary

metabolites.

Plant-pathogen

interaction
3.1 < 0.01

Upregulation of

defense-related

genes, suggesting a

link between SLs and

plant immunity.

Gibberellin

Biosynthesis
-2.5 < 0.05

Downregulation of key

enzymes in the GA

biosynthesis pathway.

Signaling Pathway
The following diagram illustrates the strigolactone biosynthesis and signaling pathway,

highlighting the central role of RMS5.
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Strigolactone biosynthesis and signaling pathway.

Experimental Workflow
The diagram below outlines the major steps in the RNA-Seq experimental and bioinformatic

workflow.
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RNA-Seq experimental and bioinformatic workflow.
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Experimental Protocols
Plant Material and Growth Conditions

Genotypes: Use a homozygous rms5 mutant line and its corresponding wild-type (WT)

parental line. In the case of rice, this would be a d10 mutant and its WT background.

Growth: Grow plants in a controlled environment (e.g., growth chamber or greenhouse) with

standardized conditions of light, temperature, and humidity to minimize environmental

variability.

Replication: Use a minimum of three biological replicates for each genotype to ensure

statistical power. A biological replicate should consist of pooled tissue from multiple individual

plants.

Tissue Collection: Harvest the same tissue (e.g., axillary buds, shoot apices, or whole

seedlings) at the same developmental stage from both mutant and WT plants. Immediately

freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.

Total RNA Extraction
This protocol is based on a modified Trizol method, suitable for most plant tissues.

Materials:

Trizol reagent

Chloroform

Isopropanol

75% Ethanol (prepared with DEPC-treated water)

RNase-free water

Mortar and pestle, pre-chilled with liquid nitrogen

Procedure:
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Grind 50-100 mg of frozen plant tissue to a fine powder in a liquid nitrogen-chilled mortar and

pestle.

Transfer the powder to a pre-chilled 1.5 mL microcentrifuge tube.

Add 1 mL of Trizol reagent and vortex vigorously for 1 minute to homogenize.

Incubate at room temperature for 5 minutes.

Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room

temperature for 3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C.

Carefully transfer the upper aqueous phase to a new tube.

Add 500 µL of isopropanol, mix by inversion, and incubate at room temperature for 10

minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA pellet in 30-50 µL of RNase-free water.

Assess RNA quality and quantity.

RNA Quality Control
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration

and purity. The A260/280 ratio should be ~2.0 and the A260/230 ratio should be between

2.0-2.2.

Integrity: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. A high-

quality RNA sample should have an RNA Integrity Number (RIN) of ≥ 8.0.
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mRNA Library Preparation for Illumina Sequencing
This is a generalized protocol for mRNA-seq library preparation. Commercial kits (e.g., Illumina

TruSeq Stranded mRNA) are highly recommended and come with detailed instructions.

Procedure Overview:

mRNA Purification: Start with 1-4 µg of total RNA. Isolate mRNA using oligo(dT) magnetic

beads, which bind to the poly(A) tail of eukaryotic mRNAs.

Fragmentation: Elute and fragment the purified mRNA using divalent cations under elevated

temperature. This results in RNA fragments of a desired size range.

First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented

mRNA using reverse transcriptase and random primers.

Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA

Polymerase I and RNase H. This results in double-stranded cDNA (dsDNA).

End Repair, A-tailing, and Adapter Ligation:

Repair the ends of the dsDNA fragments to create blunt ends.

Add a single 'A' nucleotide to the 3' ends of the blunt fragments (A-tailing).

Ligate sequencing adapters with a 'T' overhang to the A-tailed fragments. These adapters

contain sequences for amplification and sequencing.

PCR Amplification: Enrich the adapter-ligated DNA fragments through a limited number of

PCR cycles to create the final cDNA library.

Library Purification and QC: Purify the final library to remove adapter dimers and other

contaminants. Assess the library quality and size distribution using a Bioanalyzer. Quantify

the library using qPCR for accurate loading onto the sequencer.

Sequencing
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Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq, HiSeq) according to

the manufacturer's instructions, typically generating single-end or paired-end reads of 50-150

bp.

Bioinformatic Analysis
Quality Control of Raw Reads: Use a tool like FastQC to assess the quality of the raw

sequencing reads.

Read Trimming: Remove adapter sequences and low-quality bases from the reads using

tools like Trimmomatic or Cutadapt.

Alignment to a Reference Genome: Align the trimmed reads to the reference genome of the

organism (e.g., Oryza sativa for rice) using a splice-aware aligner such as STAR or HISAT2.

Read Quantification: Count the number of reads that map to each gene using tools like

featureCounts or HTSeq.

Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R

to identify differentially expressed genes between the rms5 mutant and WT samples. These

packages normalize the raw counts and perform statistical tests to determine significance.

Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway

(e.g., KEGG) enrichment analysis on the list of DEGs to identify biological processes and

pathways that are significantly affected by the rms5 mutation.

Conclusion
RNA-Seq is a powerful tool for elucidating the global transcriptomic changes that occur in

response to a mutation in the RMS5 gene. The resulting data can identify novel downstream

targets of strigolactone signaling and provide a deeper understanding of how this hormone

regulates plant architecture and other developmental processes. The protocols and data

presented here serve as a comprehensive guide for researchers planning to undertake such an

analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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